molecular formula C7H6ClNO2 B020561 3-Amino-2-chlorobenzoic acid CAS No. 108679-71-6

3-Amino-2-chlorobenzoic acid

Cat. No.: B020561
CAS No.: 108679-71-6
M. Wt: 171.58 g/mol
InChI Key: IQMIVFNEHPKEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-chlorobenzoic acid is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by an amino group and a chlorine atom, respectively

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale nitration and reduction processes, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or nitric acid.

Major Products:

    Substitution: 3-Amino-2-hydroxybenzoic acid.

    Oxidation: 3-Nitro-2-chlorobenzoic acid.

Safety and Hazards

3-Amino-2-chlorobenzoic acid may cause skin irritation and serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

3-Amino-2-chlorobenzoic acid is a chemical compound that is primarily used as a pharmaceutical intermediate It’s known that the compound can interact with various biological materials or organic compounds for life science related research .

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that the compound can be used as a biochemical reagent, indicating that it may play a role in various biochemical reactions .

Pharmacokinetics

It’s known that the compound can be used in peptide synthesis , suggesting that it may have certain bioavailability characteristics that allow it to interact with biological systems.

Result of Action

It’s known that the compound can act as a catalyst, facilitating the formation of a covalent bond between two functional groups. This suggests that the compound may have a role in promoting certain chemical reactions at the molecular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has a melting point of 154-160 °C , indicating that its stability and efficacy can be affected by temperature. Additionally, the compound’s reactivity may also be influenced by the presence of other chemicals in its environment .

Biochemical Analysis

Biochemical Properties

It is known to be used in peptide synthesis , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

Given its role in peptide synthesis , it may influence cell function by participating in the production of proteins.

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-chlorobenzoic acid is unique due to the specific positioning of the amino and chlorine groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This makes it particularly valuable in targeted synthetic applications and pharmaceutical research .

Properties

IUPAC Name

3-amino-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMIVFNEHPKEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332631
Record name 3-Amino-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108679-71-6
Record name 3-Amino-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-chlorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-chlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-2-chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-2-chlorobenzoic acid
Reactant of Route 4
3-Amino-2-chlorobenzoic acid
Reactant of Route 5
3-Amino-2-chlorobenzoic acid
Reactant of Route 6
3-Amino-2-chlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.